2-Amino-N-hexylacetamide
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Overview
Description
- It is also known by other names, including Benzokoll , Glycinanilide , Glycine anilide , N-Glycylaniline , and α-Aminoacetanilide .
- The compound has a melting point of 196 °C and a boiling point of 145-148 °C (at 1 Torr).
- Its chemical structure consists of an acetamide group (CH3CONH-) attached to a hexylamine group (NH2-(CH2)5CH3).
2-Amino-N-hexylacetamide: (CAS Number: 555-48-6) is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: The synthesis of 2-Amino-N-hexylacetamide involves the reaction of hexylamine with acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (such as chloroform or ethanol) with the addition of a base (e.g., sodium hydroxide).
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactions: 2-Amino-N-hexylacetamide can undergo various reactions, including
Common Reagents and Conditions: Acetic anhydride, acetyl chloride, and sodium hydroxide are commonly used reagents.
Major Products: The major product is this compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
- The exact mechanism of action for 2-Amino-N-hexylacetamide is not well-documented.
- It may interact with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds: Other aminoacetamides, such as 2-Amino-N-ethylacetamide (CAS Number: 62029-79-2), share structural similarities
Uniqueness: 2-Amino-N-hexylacetamide’s uniqueness lies in its longer alkyl chain compared to related compounds.
Remember that this compound is primarily a synthetic intermediate, and its broader applications are still being explored
Properties
CAS No. |
132138-99-9 |
---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-N-hexylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-10-8(11)7-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
JNOXDCCBNQUYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN |
Origin of Product |
United States |
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